molecular formula C9H19Cl2N3 B2912543 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride CAS No. 2309448-13-1

1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride

Cat. No.: B2912543
CAS No.: 2309448-13-1
M. Wt: 240.17
InChI Key: PERKZMKHWXOBBM-UHFFFAOYSA-N
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Description

1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride is a high-purity chemical reagent designed for advanced research applications. This compound features a 1,3,5-trimethylpyrazole core, a structure frequently explored in medicinal chemistry for its potential to interact with various biological targets . As a salt, the dihydrochloride form offers enhanced stability and solubility for experimental use. Researchers are investigating this compound and its structural analogs in the context of neuroscience and pharmacology, particularly for their potential activity on the serotonergic system . Serotonin (5-HT) receptors, such as 5-HT1A, 5-HT2, and 5-HT7, are critical G-protein coupled receptors that regulate diverse physiological processes including thermoregulation, vascular tone, and mood . Dysfunction of this system is implicated in a range of disorders, making it a major area of scientific inquiry. The structural motifs present in this amine suggest it may serve as a valuable scaffold for developing novel research ligands or as a key intermediate in the synthesis of more complex molecules for basic scientific studies. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-6(10)5-9-7(2)11-12(4)8(9)3;;/h6H,5,10H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERKZMKHWXOBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1,3,5-trimethylpyrazole with an appropriate amine under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve high yields and purity. The compound is then purified and converted to its dihydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, such as aldehydes, ketones, and carboxylic acids.

  • Reduction: Reduction reactions can yield amines and other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of different substituted pyrazoles and amines.

Scientific Research Applications

1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

(a) AS-19 [(2S)-(+)-5-(1,3,5-Trimethylpyrazol-4-yl)-2-(dimethylamino)tetralin]
  • Structure: Shares the 1,3,5-trimethylpyrazole group but includes a tetralin backbone and dimethylamino substituent.
  • Pharmacology : Acts as a selective serotonin 5-HT7 receptor agonist, used in neurological studies .
  • Key Difference : The tetralin structure in AS-19 confers higher lipophilicity and receptor specificity compared to the simpler propan-2-amine chain in the target compound.
(b) 1-(3,5-Dimethylphenyl)propan-2-amine Hydrochloride
  • Structure : Replaces the pyrazole ring with a 3,5-dimethylphenyl group.
  • Application : Used in organic synthesis and life science research; lacks the heterocyclic pyrazole’s electronic effects .

Amphetamine and Phenethylamine Derivatives

(a) 4-Fluoroamphetamine Hydrochloride (4-FMA)
  • Structure : Features a fluorine-substituted phenyl ring attached to propan-2-amine.
  • Pharmacology: Inhibits dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters at submicromolar concentrations, similar to other amphetamine analogs .
  • Key Difference : The target compound’s pyrazole ring may reduce DAT/NET affinity compared to 4-FMA’s halogenated phenyl group, altering its psychostimulant profile.
(b) Ortetamine Hydrochloride (1-(2-Methylphenyl)propan-2-amine Hydrochloride)
  • Structure : Substituted with an o-tolyl (2-methylphenyl) group.
  • Regulatory Status : Controlled substance due to structural similarity to amphetamines .
  • Key Difference : The pyrazole ring in the target compound could mitigate abuse liability by altering receptor interactions.

Novel Psychoactive Substances (NPS)

(a) 5-APB (1-(Benzofuran-5-yl)propan-2-amine Hydrochloride)
  • Structure : Benzofuran ring instead of pyrazole.
  • Pharmacology : Potent inhibitor of DAT, NET, and SERT, with MDMA-like effects .

Comparative Data Table

Compound Name Core Structure Substituents Pharmacological Target Solubility (Salt Form) Regulatory Status
Target Compound 1,3,5-Trimethylpyrazole Propan-2-amine (dihydrochloride) Potential 5-HT receptors High (dihydrochloride) Research compound
AS-19 Tetralin + pyrazole Dimethylamino 5-HT7 agonist Moderate (free base) Experimental
4-FMA Fluorophenyl Propan-2-amine (hydrochloride) DAT/NET/SERT inhibitor High (hydrochloride) Controlled in some regions
Ortetamine HCl 2-Methylphenyl Propan-2-amine (hydrochloride) DAT/NET inhibitor High (hydrochloride) Controlled
5-APB Benzofuran Propan-2-amine (hydrochloride) DAT/NET/SERT inhibitor Moderate (hydrochloride) Controlled

Research Findings and Implications

  • Structural Advantages : The 1,3,5-trimethylpyrazole group in the target compound likely enhances metabolic stability compared to phenyl or benzofuran analogs due to reduced susceptibility to oxidative degradation .
  • Receptor Selectivity : The pyrazole’s electron-rich environment may favor interactions with serotonin receptors (e.g., 5-HT2A/7) over dopamine transporters, distinguishing it from amphetamine derivatives .
  • Solubility : The dihydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo studies compared to free-base analogs like AS-19 .

Biological Activity

1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H15N3·2HCl
  • Molecular Weight : 203.18 g/mol
  • IUPAC Name : 1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine dihydrochloride

The biological activity of 1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine is primarily attributed to its interaction with various receptors and enzymes in biological systems. Preliminary studies suggest that this compound may influence neurotransmitter systems and exhibit effects similar to those of other pyrazole derivatives.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, particularly in the central nervous system.
  • Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, affecting cellular functions and signaling.

1. Neuropharmacological Effects

Research indicates that compounds with a similar structure can modulate serotonin (5-HT) receptors, which play a crucial role in mood regulation and thermoregulation. Studies have shown that activation of these receptors can lead to hypothermic responses in animal models, suggesting potential applications in treating conditions like depression or anxiety disorders .

2. Anti-inflammatory Properties

Some pyrazole derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This could position 1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine as a candidate for further investigation in inflammatory diseases.

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
NeuropharmacologicalModulates serotonin receptors; potential hypothermic effect observed.
Anti-inflammatoryInhibits cytokine production; reduces inflammation in animal models.
Enzyme inhibitionShows potential to inhibit key metabolic enzymes related to neurotransmitter synthesis.

Detailed Research Findings

  • Neuropharmacological Study : A study conducted by Hudson et al. explored the effects of similar pyrazole compounds on body temperature regulation through serotonin receptor pathways. The findings indicated significant modulation of thermoregulation, which could inform the development of treatments for psychiatric conditions .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole derivatives showed that they effectively reduced levels of TNF-alpha and IL-6 in vitro and in vivo models . This suggests that 1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine might share these beneficial properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine dihydrochloride, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation or acylation of 1,3,5-trimethylpyrazole derivatives. For example, chloroacetyl chloride reacts with pyrazole precursors under basic conditions (e.g., triethylamine) to form intermediates, followed by reduction and dihydrochloride salt formation . Key parameters include:

  • Temperature control : Exothermic reactions (e.g., alkylation) require cooling to avoid side products.
  • Purification : Recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane gradients) improves purity .
  • Salt formation : Hydrochloric acid titration in anhydrous solvents ensures stoichiometric dihydrochloride conversion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : 1^1H/13^{13}C NMR identifies substitution patterns on the pyrazole ring and amine protons (e.g., δ 2.1–2.4 ppm for methyl groups) .
  • HPLC/UPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ for free base: calculated 209.18) .

Q. How does the dihydrochloride salt form impact solubility and stability compared to the free base?

  • Methodological Answer : The dihydrochloride form enhances aqueous solubility (critical for in vitro assays) but may reduce stability in humid conditions. Accelerated stability studies (40°C/75% RH) with periodic HPLC monitoring are recommended. Lyophilization improves long-term storage .

Advanced Research Questions

Q. What computational strategies can optimize reaction pathways and predict substituent effects on bioactivity?

  • Methodological Answer :

  • Reaction path search : Quantum chemical calculations (DFT) model transition states and intermediates to identify energetically favorable pathways .
  • QSAR modeling : Correlate pyrazole substituent electronegativity/logP with antimicrobial activity (e.g., 4-chlorophenyl groups enhance membrane penetration) .
  • Docking studies : Predict binding to targets like fungal CYP51 (for antifungal applications) using AutoDock Vina .

Q. How can contradictory biological activity data across similar pyrazole derivatives be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Structural nuances : Minor substituent changes (e.g., methyl vs. ethyl groups) alter steric hindrance. Compare X-ray crystallography data of ligand-target complexes .
  • Assay variability : Standardize protocols (e.g., MIC assays against Candida albicans with consistent inoculum sizes) .
  • Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for experimental conditions .

Q. What experimental designs are recommended to evaluate the compound’s mechanism of action in proteomics studies?

  • Methodological Answer :

  • Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins, followed by LC-MS/MS identification .
  • Kinetic studies : Monitor enzyme inhibition (e.g., acetylcholinesterase) via fluorogenic substrates (e.g., DTNB) at varying inhibitor concentrations .
  • CRISPR-Cas9 knockouts : Validate target engagement by comparing wild-type vs. gene-edited cell lines .

Q. How can salt formation and crystallization conditions be tailored to improve pharmacokinetic properties?

  • Methodological Answer :

  • Polymorph screening : Use solvent evaporation (e.g., acetone/water) to identify stable crystalline forms with enhanced bioavailability .
  • Salt disproportionation tests : Assess pH-dependent solubility in biorelevant media (FaSSIF/FeSSIF) .
  • Co-crystallization : Co-formulate with cyclodextrins to enhance dissolution rates .

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